molecular formula C3H4N2O2 B1309155 5-Methyl-1,3,4-oxadiazol-2(3H)-one CAS No. 3069-67-8

5-Methyl-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1309155
CAS RN: 3069-67-8
M. Wt: 100.08 g/mol
InChI Key: NNXROHRFMWHXNH-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-oxadiazol-2(3H)-one is a chemical compound with the formula C3H4N2OS . It is also known by other names such as 5-methyl-1,3,4-oxadiazole-2-thiol .


Synthesis Analysis

The synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one involves the use of isonicotinic acid hydrazide in triethyl orthoacetate . The mixture is refluxed for 24 hours, after which the excess triethyl orthoacetate is distilled under reduced pressure. The residue is then washed with cold ethanol .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1,3,4-oxadiazol-2(3H)-one has been studied using various spectroscopic techniques such as Fourier transform infrared (FT-IR), UV–visible, mass spectroscopy, 1H and 13C nuclear magnetic resonance (NMR), and magnetic and conductivity measurements .


Chemical Reactions Analysis

The chemical reactions of 5-Methyl-1,3,4-oxadiazol-2(3H)-one involve hydroxylation and then conjugation with sulfate . Other minor biotransformation pathways include oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring followed by either deacetylation or hydrolysis of the resulting diacyl hydrazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1,3,4-oxadiazol-2(3H)-one include a molecular weight of 116.14 g/mol, an exact mass of 116.00443393 g/mol, a topological polar surface area of 65.7 Ų, and a complexity of 131 .

Scientific Research Applications

Corrosion Inhibition

5-Methyl-1,3,4-oxadiazol-2(3H)-one derivatives have been explored for their corrosion inhibition properties. In a study by Kalia et al. (2020), oxadiazole derivatives were tested for their efficiency in inhibiting corrosion on mild steel in hydrochloric acid solutions. The derivatives demonstrated high inhibition efficiency, attributed to their adsorption on the steel surface, as confirmed by various spectroscopic and electrochemical techniques (Kalia et al., 2020).

Synthetic Utility in Organic Chemistry

Oxadiazole derivatives are versatile in synthetic organic chemistry. Moormann et al. (2004) demonstrated the use of a related oxadiazole, 3-Methyl-4H-[1,2,4]-oxadiazol-5-one, as a protective group for acetamidines in various synthetic sequences. This compound showed stability under different reaction conditions and facilitated the incorporation of diverse side chains in the synthesis of organic compounds (Moormann et al., 2004).

Intermediate in Pesticide and Pharmaceutical Synthesis

Ling-la (2015) described the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, highlighting its importance as an intermediate in pesticide and pharmaceutical production. The study optimized the synthesis process, making it suitable for industrial-scale production due to its simplicity and economic viability (Ling-la, 2015).

Spectroscopic Applications

Gaenko et al. (2006) investigated the absorption and fluorescence spectra of various 2-R-5-phenyl-1,3,4-oxadiazoles, including derivatives of 5-Methyl-1,3,4-oxadiazol-2(3H)-one. Their study provided insights into the electronic structure and photophysical properties of these compounds, which are critical in understanding their applications in materials science and molecular electronics (Gaenko et al., 2006).

Photoluminescent and Mesomorphic Properties

Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives and investigated their photoluminescent and mesomorphic properties. These compounds displayed interesting phase behaviors and fluorescence emissions, suggesting potential applications in the field of liquid crystals and photoluminescent materials (Han et al., 2010).

Safety And Hazards

5-Methyl-1,3,4-oxadiazol-2(3H)-one is classified as harmful if swallowed . Safety precautions include avoiding inhalation, contact with skin and eyes, and ingestion .

Future Directions

The future directions of research on 5-Methyl-1,3,4-oxadiazol-2(3H)-one could involve its potential use as a heat shock protein 90 inhibitor . Its complexes with Co(II), Ni(II), and Zn(II) have shown promising results in inhibiting the growth of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . These complexes may offer new hope for cancer therapy and take the metallodrugs field to new heights .

properties

IUPAC Name

5-methyl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXROHRFMWHXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415853
Record name 5-Methyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3,4-oxadiazol-2(3H)-one

CAS RN

3069-67-8
Record name 5-Methyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-oxadiazol-2(3H)-one, 5-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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